

A Spectroscopic Comparison of 1-(2,6-Dimethylphenyl)ethanone and Its Derivatives

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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **1-(2,6-dimethylphenyl)ethanone** and its structurally related derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and purity assessment of these compounds, which are often building blocks in organic synthesis and drug discovery.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **1-(2,6-dimethylphenyl)ethanone** and a selection of its derivatives. The variations in spectroscopic signatures directly correlate with the changes in substituents on the phenyl ring, offering valuable insights into their electronic and structural differences.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)
1-(2,6-Dimethylphenyl)ethanone	C ₁₀ H ₁₂ O	148.20	7.20-7.00 (m, 3H, Ar-H), 2.45 (s, 3H, COCH ₃), 2.20 (s, 6H, Ar-CH ₃)	205.1 (C=O), 138.5 (Ar-C), 132.2 (Ar-C), 128.5 (Ar-CH), 126.0 (Ar-CH), 31.9 (COCH ₃), 19.8 (Ar-CH ₃)	~1700 (C=O stretch)	148 (M ⁺), 133, 105
1-(2,6-Dichlorophenyl)ethanone	C ₈ H ₆ Cl ₂ O	189.04	7.40-7.20 (m, 3H, Ar-H), 2.60 (s, 3H, COCH ₃)	Not readily available	~1710 (C=O stretch)	188/190 (M ⁺), 173/175, 111
1-(2,6-Dimethoxyphenyl)ethanone	C ₁₀ H ₁₂ O ₃	180.20	7.30 (t, 1H, Ar-H), 6.60 (d, 2H, Ar-H), 3.80 (s, 6H, OCH ₃), 2.50 (s, 3H, COCH ₃)	Not readily available	~1680 (C=O stretch)	180 (M ⁺), 165, 137
1-(4-Bromo-2,6-dimethylphenyl)ethanone	C ₁₀ H ₁₁ BrO	227.10	7.30 (s, 2H, Ar-H), 2.40 (s, 3H, COCH ₃), 2.15 (s,	Not readily available	Not readily available	226/228 (M ⁺)

6H, Ar-
CH₃)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques employed in the characterization of **1-(2,6-dimethylphenyl)ethanone** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
- **Data Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For ¹H NMR, standard acquisition parameters are used, with a sufficient number of scans averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.
- **Data Analysis:** Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration of the signals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

- **Data Analysis:** The positions of absorption bands (ν) are reported in wavenumbers (cm^{-1}). The presence of characteristic functional group frequencies (e.g., C=O stretch) is a key diagnostic tool.

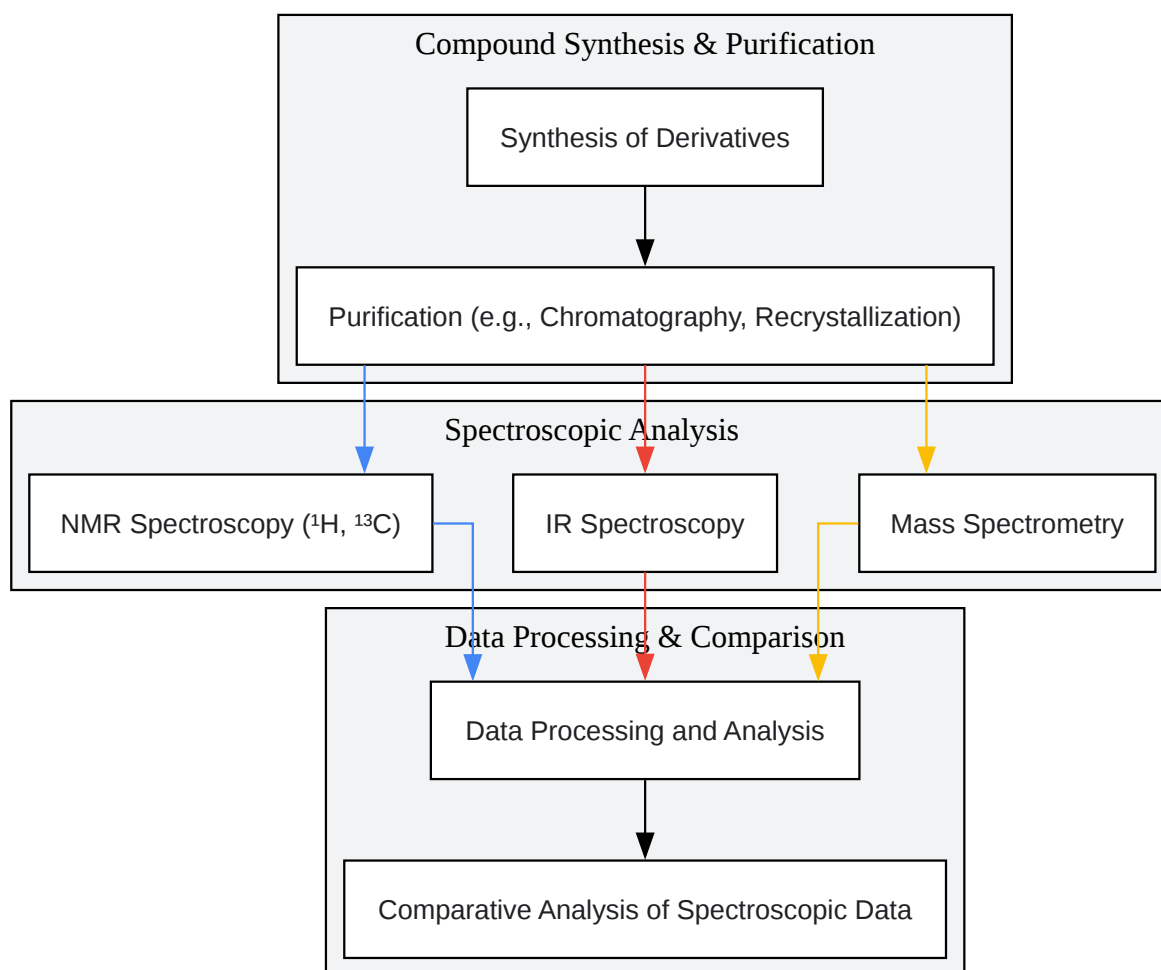
Mass Spectrometry (MS)

Mass spectra are often obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- **Data Analysis:** The mass-to-charge ratio (m/z) of the molecular ion (M^+) and characteristic fragment ions are analyzed to determine the molecular weight and deduce the structure of the compound.

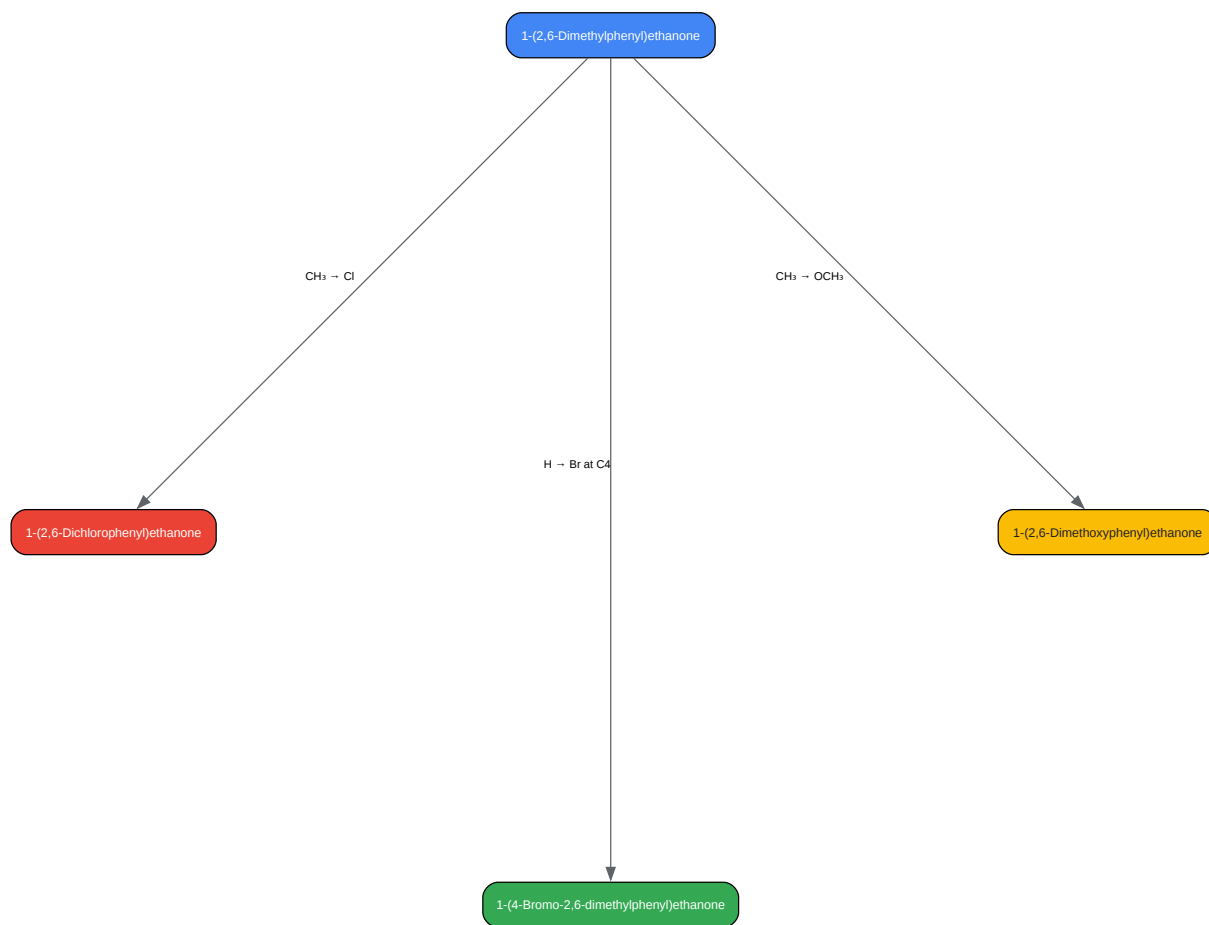
Visualizing the Workflow and Structural Relationships

To better understand the experimental process and the relationships between the studied compounds, the following diagrams have been generated.



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Caption: Experimental workflow for the spectroscopic comparison of the compounds.



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Caption: Structural relationships between the parent compound and its derivatives.

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